molecular formula C17H17N5O4S B2420311 1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396863-44-7

1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2420311
CAS RN: 1396863-44-7
M. Wt: 387.41
InChI Key: YHCDKPXVPFIPRE-UHFFFAOYSA-N
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Description

The compound contains a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyrrolidin-1-ylsulfonyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. Compounds with similar structures are known to undergo a variety of reactions, including those involving carboxylic acids and their derivatives .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko, Detistov, and Orlov (2008) explored the synthesis of compounds similar to the specified chemical, specifically focusing on 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. This research included the prediction of biological activity, which might be relevant for understanding the potential applications of the specified compound (Kharchenko et al., 2008).

Structural Characterization and Derivatives

El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, which helps in understanding the structural characteristics and potential chemical behavior of related compounds, including the one (El‐Sayed et al., 2008).

Synthesis of Heterocyclic Derivatives

Rao et al. (2014) conducted research on synthesizing various heterocyclic derivatives, which included the reaction of compounds similar to the specified chemical. This could provide insights into the synthesis pathways and reactions relevant to this compound (Rao et al., 2014).

Proton Transfer Studies

Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives for proton transfer properties. This research can shed light on the behavior of similar compounds under various conditions, which could be extrapolated to the compound of interest (Vetokhina et al., 2012).

Synthesis of New Modified Aza Heterocycles

Tyrkov (2006) reported on the reactions of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with compounds like pyrrolidine, which is directly related to the specified compound. This can help understand the chemical reactivity and potential modifications of such compounds (Tyrkov, 2006).

Optical Properties of Derivatives

Research by Ge et al. (2014) on the fluorescence characteristics of 1,3,4-oxadiazole derivatives can be relevant for understanding the optical properties of related compounds, including the one specified (Ge et al., 2014).

Coordination Polymers with Oxadiazol-Pyridine Ligands

Ding et al. (2017) explored the use of oxadiazol-pyridine ligands in the synthesis of coordination polymers. This study is relevant for understanding the potential applications of the specified compound in materials science and coordination chemistry (Ding et al., 2017).

Antimicrobial Activity of Derivatives

Krolenko, Vlasov, and Zhuravel (2016) synthesized 1,2,4-oxadiazole derivatives with antimicrobial properties. This research could hint at possible applications of the compound in the field of antimicrobial agents (Krolenko et al., 2016).

properties

IUPAC Name

1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c23-17-14(27(24,25)22-10-3-4-11-22)7-5-9-21(17)12-15-19-16(20-26-15)13-6-1-2-8-18-13/h1-2,5-9H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCDKPXVPFIPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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